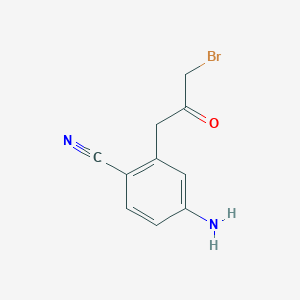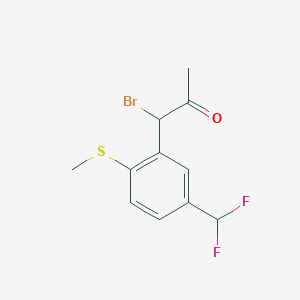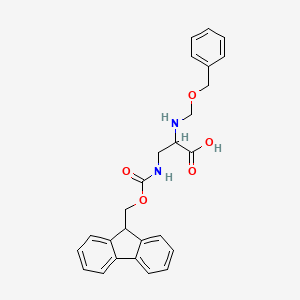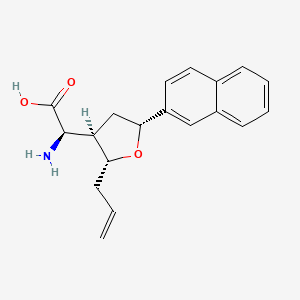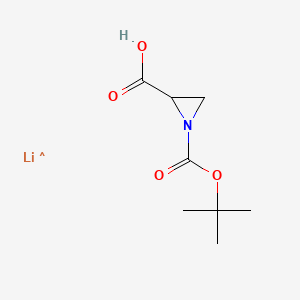
(2S)-1-tert-butoxycarbonylaziridine-2-carboxylic acid;lithium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-tert-butoxycarbonylaziridine-2-carboxylic acid; lithium salt is a compound of interest in various fields of chemistry and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-tert-butoxycarbonylaziridine-2-carboxylic acid; lithium salt typically involves the formation of the aziridine ring followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group and the carboxylic acid functionality. One common method involves the cyclization of an appropriate precursor under basic conditions to form the aziridine ring. The Boc group is then introduced using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The final step involves the formation of the lithium salt by reacting the carboxylic acid with lithium hydroxide or lithium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow processes for the cyclization and Boc protection steps, as well as efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(2S)-1-tert-butoxycarbonylaziridine-2-carboxylic acid; lithium salt can undergo various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines or other oxidized derivatives.
Reduction: Reduction of the aziridine ring can lead to the formation of amines.
Substitution: The aziridine ring is highly reactive towards nucleophilic substitution, leading to ring-opening reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the aziridine ring under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxaziridines, while reduction can produce primary or secondary amines. Substitution reactions typically result in ring-opened products with various functional groups.
科学研究应用
Chemistry
In chemistry, (2S)-1-tert-butoxycarbonylaziridine-2-carboxylic acid; lithium salt is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology and Medicine
In biology and medicine, this compound has potential applications in drug discovery and development. The aziridine ring is a known pharmacophore, and derivatives of this compound could exhibit biological activity against various targets.
Industry
In industry, (2S)-1-tert-butoxycarbonylaziridine-2-carboxylic acid; lithium salt can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it useful in the production of polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of (2S)-1-tert-butoxycarbonylaziridine-2-carboxylic acid; lithium salt involves its reactivity towards nucleophiles and electrophiles. The aziridine ring can undergo ring-opening reactions, leading to the formation of various products. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then participate in further reactions. The lithium salt form enhances the solubility and stability of the compound, making it easier to handle and use in various applications.
相似化合物的比较
Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring and carboxylic acid functionality but may have different substituents.
tert-Butoxycarbonyl (Boc) protected amines: These compounds have the Boc protecting group but may lack the aziridine ring.
Uniqueness
(2S)-1-tert-butoxycarbonylaziridine-2-carboxylic acid; lithium salt is unique due to the combination of the aziridine ring, Boc protecting group, and lithium salt form. This combination provides a balance of reactivity, stability, and solubility, making it a versatile compound for various applications.
属性
分子式 |
C8H13LiNO4 |
|---|---|
分子量 |
194.2 g/mol |
InChI |
InChI=1S/C8H13NO4.Li/c1-8(2,3)13-7(12)9-4-5(9)6(10)11;/h5H,4H2,1-3H3,(H,10,11); |
InChI 键 |
FPGLVOGUMOOCSO-UHFFFAOYSA-N |
规范 SMILES |
[Li].CC(C)(C)OC(=O)N1CC1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


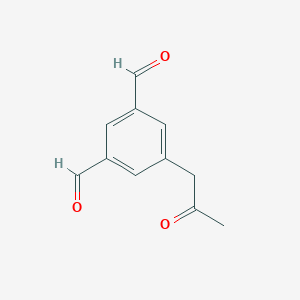



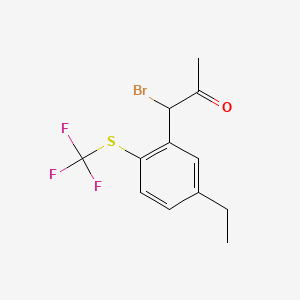

![7-(2-ethylhexyl)-5-[4-[7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]thieno[2,3-f][1]benzothiol-8-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B14054575.png)
